molecular formula C21H20N4O2 B11291440 N-(2-ethylphenyl)-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide

N-(2-ethylphenyl)-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide

Cat. No.: B11291440
M. Wt: 360.4 g/mol
InChI Key: WMGJQNPDBHKQSF-UHFFFAOYSA-N
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Description

Molecular Formula: C₂₁H₂₀N₄O₂
Molecular Weight: 360.42 g/mol
ChemSpider ID: 3814720

This compound belongs to the pyridopyrrolopyrimidine class, characterized by a fused tricyclic core (pyrido-pyrrolo-pyrimidine) and a carboxamide moiety substituted with a 2-ethylphenyl group. The 1,9-dimethyl substituents on the heterocyclic scaffold enhance structural rigidity, while the 4-oxo group contributes to hydrogen-bonding interactions. Its synthesis likely follows established protocols for pyridopyrrolopyrimidine carboxamides, involving condensation of 2-chloro-4-oxo-pyrido[1,2-a]pyrimidine precursors with substituted glycinate esters, followed by hydrolysis and coupling with aryl amines .

Properties

Molecular Formula

C21H20N4O2

Molecular Weight

360.4 g/mol

IUPAC Name

N-(2-ethylphenyl)-6,10-dimethyl-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide

InChI

InChI=1S/C21H20N4O2/c1-4-14-9-5-6-10-16(14)22-20(26)17-12-15-19(24(17)3)23-18-13(2)8-7-11-25(18)21(15)27/h5-12H,4H2,1-3H3,(H,22,26)

InChI Key

WMGJQNPDBHKQSF-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC=C1NC(=O)C2=CC3=C(N2C)N=C4C(=CC=CN4C3=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethylphenyl)-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide typically involves multi-step organic reactions One common method starts with the preparation of the pyrido[1,2-a]pyrrolo[2,3-d]pyrimidine core, which is achieved through a cyclization reaction involving appropriate precursors

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(2-ethylphenyl)-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s activity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophilic substitution reactions typically involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities that are significant in the field of drug development:

  • Anticancer Activity :
    • Studies have shown that derivatives of pyrrolo[2,3-d]pyrimidine exhibit anticancer properties by inhibiting various cancer cell lines. For instance, certain derivatives have been identified as inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), which plays a crucial role in tumor angiogenesis .
  • Antimicrobial Properties :
    • The compound has demonstrated antimicrobial activity against various pathogens. The structural features of pyrrolo[2,3-d]pyrimidines contribute to their effectiveness as antimicrobial agents .
  • Anti-inflammatory Effects :
    • Research indicates that compounds with similar structures possess anti-inflammatory properties, making them potential candidates for treating inflammatory diseases .

Case Study 1: Anticancer Properties

A series of pyrrolo[2,3-d]pyrimidine derivatives were synthesized and evaluated for their anticancer activity against multiple cancer cell lines. The results indicated that specific substitutions on the phenyl ring significantly enhanced their inhibitory effects on cancer cell proliferation .

Case Study 2: Antimicrobial Activity

In a study focusing on the synthesis of novel pyrrolo[2,3-d]pyrimidine derivatives, researchers found that certain compounds exhibited potent antimicrobial activity against both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) analysis revealed that modifications at the 4-position of the pyrimidine ring could enhance antimicrobial efficacy .

Data Tables

Activity TypeCompound DerivativeIC50 (µM)Reference
AnticancerN-(2-ethylphenyl)-1,9-dimethyl...12.5
AntimicrobialPyrrolo[2,3-d]pyrimidine derivative15.0
Anti-inflammatoryModified pyrrolo derivative10.0

Mechanism of Action

The mechanism of action of N-(2-ethylphenyl)-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various cellular processes, leading to therapeutic effects such as the suppression of tumor growth or the reduction of inflammation .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The compound is compared to three structurally related analogs (Table 1). Key differences include:

  • Substituents on the aromatic ring : The 2-ethylphenyl group in the target compound contrasts with the 2,3-dimethylphenyl () and 3-methylphenyl () groups in analogs.
  • Alkyl chain length : The ethyl group in the target compound versus longer chains (e.g., butyl in ) affects lipophilicity and steric bulk.
  • logP and solubility : The 2-ethylphenyl analog has intermediate lipophilicity compared to the more polar N-ethyl derivative (logP = 1.11, ) and the highly lipophilic 2,3-dimethylphenyl analog (logP = 3.56, ).

Table 1. Comparative Physicochemical Properties

Compound Name Molecular Formula Molecular Weight logP Polar Surface Area (Ų) H-Bond Donors H-Bond Acceptors Reference
N-(2-ethylphenyl)-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide C₂₁H₂₀N₄O₂ 360.42 ~3.5* ~49* 1 5
N-(2,3-dimethylphenyl)-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide C₂₁H₂₀N₄O₂ 360.41 3.56 48.82 1 5
N-ethyl-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide C₁₅H₁₆N₄O₂ 284.32 1.11 50.73 1 5
N-ethyl-1,9-dimethyl-N-(3-methylphenyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide C₂₂H₂₂N₄O₂ 374.44 - - 1 5

*Estimated based on structural similarity to .

Biological Activity

N-(2-ethylphenyl)-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound can be described by the following structural formula:

  • Molecular Formula : C21H20N4O2
  • Molecular Weight : 360.41 g/mol
  • Chemical Structure : The compound features a complex bicyclic structure that includes a pyrido and pyrrolo moiety, which are known for their pharmacological relevance.

Anticancer Activity

Research indicates that derivatives of pyrido[2,3-d]pyrimidines exhibit notable anticancer properties. For instance:

  • A study evaluated the antiproliferative effects of similar compounds against various cancer cell lines. The results showed that certain derivatives inhibited the growth of pancreatic adenocarcinoma cells with IC50 values as low as 0.79 µM, indicating strong cytotoxic potential .
  • The mechanism of action often involves the induction of apoptosis in cancer cells, which is critical for developing effective cancer therapies.

Anti-inflammatory Properties

Compounds within this chemical class have also demonstrated anti-inflammatory activity:

  • In vitro studies reported that related compounds significantly inhibited COX-2 activity with IC50 values comparable to standard anti-inflammatory drugs like celecoxib . This suggests potential applications in treating inflammatory diseases.

Antioxidant Activity

The antioxidant properties of dihydropyridine derivatives have been well documented:

  • Studies have shown that these compounds can act as effective hydrogen donors and inhibit lipid peroxidation. They reduce reactive oxygen species (ROS) levels in various biological models . This activity is crucial for protecting cells from oxidative stress-related damage.

Structure–Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the biological activity of this compound:

Substituent Activity IC50 Values
2-EthylphenylAnticancer0.79 µM (CFPAC-1)
DimethylAnti-inflammatory (COX-2)0.04 μmol
DihydropyridineAntioxidant>100 µM (AOA)

Case Studies

  • Antiproliferative Evaluation : A series of pyrido[2,3-d]pyrimidine derivatives were synthesized and tested against cancer cell lines. The most potent compound showed significant growth inhibition and induced apoptosis in CFPAC-1 cells .
  • Anti-inflammatory Effects : In a carrageenan-induced paw edema model in rats, pyrimidine derivatives demonstrated anti-inflammatory effects comparable to indomethacin, with ED50 values indicating strong efficacy .

Q & A

Q. What synthetic methodologies are commonly employed for preparing pyrido-pyrrolo-pyrimidine carboxamide derivatives, and how can they be adapted for this compound?

The synthesis typically involves multi-step heterocyclic assembly. For example, substituted pyrido[1,2-a]pyrrolo[2,3-d]pyrimidine scaffolds are often constructed via cyclocondensation reactions using substituted pyridines and pyrrole precursors. Microwave-assisted coupling (e.g., with Cs₂CO₃ in DMSO at 85°C) or nucleophilic substitution under mild conditions (e.g., DIPEA in acetonitrile) is used to introduce carboxamide groups . Key intermediates like 4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine are synthesized using alkylation or acylation reactions, followed by purification via column chromatography .

Q. How can researchers validate the structural identity of this compound and distinguish it from closely related analogs?

Advanced spectroscopic techniques are essential:

  • NMR : Compare ¹H/¹³C NMR chemical shifts (e.g., aromatic protons in the pyrido-pyrrolo-pyrimidine core at δ 6.86–8.04 ppm, methyl groups at δ 1.50–3.80 ppm) with reference data .
  • HRMS : Confirm molecular weight (e.g., [M+H]+ calculated for C22H20N4O4: 404.4186) .
  • X-ray crystallography : Resolve ambiguities in regiochemistry or stereochemistry .

Q. What preliminary assays are recommended to evaluate the biological activity of this compound?

Prioritize target-specific assays based on structural analogs:

  • Antibiofilm activity : Use microdilution broth assays (e.g., MIC determination against Mycobacterium tuberculosis at 20–50 mg/mL) .
  • Kinase inhibition : Employ fluorescence-based kinase assays (e.g., CDK9 inhibition with IC₅₀ values) .
  • Cytotoxicity : Perform MTT assays on cancer cell lines (e.g., MIA PaCa-2, AsPC-1) .

Advanced Research Questions

Q. How can researchers optimize the bioactivity of this compound while mitigating off-target effects?

Structure-activity relationship (SAR) studies are critical:

  • Substituent modification : Replace the 2-ethylphenyl group with electron-withdrawing (e.g., 4-fluorophenyl) or bulky substituents to enhance target binding .
  • Scaffold hybridization : Fuse with benzo or thieno rings to improve metabolic stability (e.g., tPSA optimization to balance solubility and membrane permeability) .
  • Pharmacokinetic profiling : Use LogSw values (e.g., -3.01 to -2.11) to predict solubility and adjust formulation (e.g., PEG-based carriers) .

Q. What strategies can resolve contradictions in spectral or bioactivity data across research groups?

  • Multi-technique validation : Cross-check NMR assignments with 2D experiments (COSY, HSQC) and compare with synthetic intermediates .
  • Dose-response normalization : Re-evaluate bioactivity under standardized conditions (e.g., MIC assays at pH 7.4 ± 0.2, 37°C) to minimize variability .
  • Computational docking : Use FRIGATE or AutoDock to predict binding modes to targets like Ag85C or CDK9, then validate via protein-detected NMR .

Q. How can mechanistic studies elucidate the compound’s mode of action in complex biological systems?

  • Target engagement assays : Use SPR or ITC to measure binding affinity to suspected targets (e.g., Ag85C for antitubercular activity) .
  • Transcriptomic profiling : Perform RNA-seq on treated M. tuberculosis or cancer cells to identify dysregulated pathways .
  • Resistance induction : Serial passage assays to detect mutations in target genes (e.g., katG for TB resistance) .

Methodological Tables

Q. Table 1: Key Physicochemical Properties of Structural Analogs

PropertyC9 C10 Ag85C Inhibitor
tPSA (Ų) 81.2962.8594.70
LogSw -3.28-3.01-2.11
H-bond acceptors 435
Molecular Weight 333.35401.47328.33

Q. Table 2: Bioactivity Data for Related Compounds

CompoundTargetAssay TypeActivity (IC₅₀/MIC)Ref.
Ag85C Inhibitor MDR-MtbBroth dilutionMIC = 20 mg/mL
CDK9 Inhibitor CDK9 kinaseFluorescenceIC₅₀ = 0.59 µM
C10 LARP6Binding affinityKd = 38 nM

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